Tuberactinomycin

Description

Properties

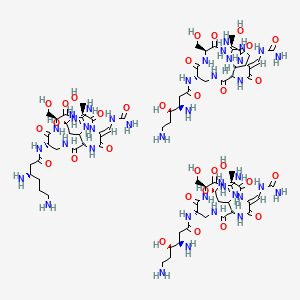

CAS No. |

11075-36-8 |

|---|---|

Molecular Formula |

C75H129N39O31 |

Molecular Weight |

2073.099 |

IUPAC Name |

(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4S,6R)-2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide;(3R,4R)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(6R)-2-amino-1,4,5,6-tetrahydropyrimidin-6-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide |

InChI |

InChI=1S/C25H43N13O11.2C25H43N13O10/c26-2-1-15(41)9(27)3-16(42)32-11-5-30-23(48)18(10-4-17(43)37-24(28)36-10)38-20(45)12(6-31-25(29)49)33-21(46)13(7-39)35-22(47)14(8-40)34-19(11)44;26-3-1-16(41)10(27)5-17(42)33-12-6-31-23(47)18(11-2-4-30-24(28)37-11)38-20(44)13(7-32-25(29)48)34-21(45)14(8-39)36-22(46)15(9-40)35-19(12)43;26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43/h6,9-11,13-15,17-18,39-41,43H,1-5,7-8,26-27H2,(H,30,48)(H,32,42)(H,33,46)(H,34,44)(H,35,47)(H,38,45)(H3,28,36,37)(H3,29,31,49);7,10-12,14-16,18,39-41H,1-6,8-9,26-27H2,(H,31,47)(H,33,42)(H,34,45)(H,35,43)(H,36,46)(H,38,44)(H3,28,30,37)(H3,29,32,48);7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48)/b12-6-;2*13-7-/t9-,10-,11+,13+,14+,15-,17+,18+;10-,11-,12+,14+,15+,16-,18+;10-,11+,12-,14-,15-,17-,18-/m110/s1 |

InChI Key |

NLFFJIIRAGZISV-LKMNLCDCSA-N |

SMILES |

C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.C1C(NC(=NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(C(CCN)O)N |

Synonyms |

tuberactinomycin |

Origin of Product |

United States |

Foundational & Exploratory

Tuberactinomycin: A Technical Guide to Discovery, Isolation, and Biosynthesis from Streptomyces Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tuberactinomycins are a family of cyclic peptide antibiotics that represent a critical class of second-line treatments against drug-resistant tuberculosis.[1][2] These non-ribosomally synthesized peptides, produced by various species of soil-dwelling Streptomyces bacteria, exert their potent antimycobacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and biosynthesis of tuberactinomycins, with a focus on providing detailed experimental protocols and quantitative data to aid researchers in this field.

The tuberactinomycin family includes several closely related compounds, with viomycin, capreomycin, and tuberactinomycins A, N, and O being the most prominent members.[1][3] Viomycin was the first to be isolated in 1951 from Streptomyces puniceus.[1][3] Subsequently, capreomycin was discovered from Streptomyces capreolus, and tuberactinomycins A, B, N (also known as enviomycin), and O were isolated from Streptomyces griseoverticillatus var. tuberacticus.[1][3] It was later determined that this compound B and viomycin are the same compound.[1]

This compound-Producing Streptomyces Species and Fermentation

The production of tuberactinomycins is achieved through submerged fermentation of the respective Streptomyces species. The composition of the fermentation medium and the culture conditions are critical for obtaining high yields of the desired antibiotic.

Fermentation Parameters

| Parameter | Streptomyces capreolus (for Capreomycin) | Streptomyces sp. ATCC 11861 (for Viomycin) | Streptomyces griseoverticillatus |

| Carbon Source | W-Gum, Cottonseed flour, Soybean cake powder | Viomycin Production Medium (composition not specified) | Information not readily available |

| Nitrogen Source | Yeast powder, Ammonium sulfate, Corn steep liquor | Viomycin Production Medium (composition not specified) | Information not readily available |

| Inorganic Salts | Potassium primary phosphate, Sodium chloride, Calcium carbonate | Viomycin Production Medium (composition not specified) | Information not readily available |

| pH | 6.5 | Not specified | Information not readily available |

| Temperature | 26-30°C | 28°C | Information not readily available |

| Incubation Time | 120-144 hours | 5 days | Information not readily available |

| Agitation | 220 rpm | Not specified | Information not readily available |

Table 1: Fermentation Parameters for this compound Production.

Quantitative Production Data

Quantitative data on the production of tuberactinomycins is crucial for process optimization and scalability. While comprehensive data is not always available in the public domain, some reported yields provide a benchmark for production efforts.

| This compound | Producing Strain | Fermentation Yield | Reference |

| Capreomycin | Streptomyces capreolus | up to 14149 µg/mL | [4] |

Table 2: Reported Fermentation Yields of Tuberactinomycins.

Experimental Protocols

I. Fermentation of Streptomyces capreolus for Capreomycin Production

This protocol is based on information from patent literature and aims to provide a starting point for the production of capreomycin.

a. Media Preparation:

-

Seed Culture Medium: Sucrose 20.0 g/L, Yeast powder 10.0 g/L, Ammonium sulfate 2.0 g/L, Corn steep liquor 2.0 g/L, Sodium chloride 0.5 g/L, Calcium carbonate 4.0 g/L. Adjust pH to 6.5 and sterilize at 121°C for 30 minutes.[4]

-

Production Medium: W-Gum 60.0 g/L, Cottonseed flour 60.0 g/L, Yeast powder 15.0 g/L, Ammonium sulfate 9.0 g/L, Corn steep liquor 18.0 g/L, Potassium primary phosphate 9.0 g/L, Sodium chloride 6.0 g/L, Calcium carbonate 15.0 g/L. Adjust pH to 6.5 and sterilize at 121°C for 30 minutes.[4]

b. Inoculum Preparation:

-

Inoculate a slant culture of Streptomyces capreolus NRRL2773 into the seed culture medium.[4]

-

Incubate at 26°C with shaking at 220 rpm for 72 hours.[4]

c. Production Fermentation:

-

Inoculate the production medium with 10% (v/v) of the seed culture.[4]

-

Incubate in a fermentor at 29°C with a tank pressure of 0.05 ± 0.01 Mpa and a ventilation ratio of 1:0.8-1.2 vvm, with stirring at 300-400 rpm.[4]

-

Continue fermentation for 120-144 hours.[4]

II. Isolation and Purification of Capreomycin from Fermentation Broth

This protocol utilizes ion-exchange chromatography as a primary purification step.

a. Broth Pre-treatment:

-

Dilute the fermentation broth with an equal volume of water.

-

Adjust the pH to 3.0 with oxalic acid.[5]

-

Add a filter aid (e.g., perlite) and stir for 30 minutes before filtration.[5]

-

Adjust the pH of the filtrate to 7.0 with 2M NaOH.[5]

b. Cation Exchange Chromatography:

-

Load the pre-treated filtrate onto a D116 cation exchange resin column (Na+ form).[5]

-

After adsorption, wash the resin with deionized water.[5]

-

Elute the capreomycin with 1M sulfuric acid.[5]

c. Desalting and Decolorization:

-

The eluate is then passed through a desalination resin (e.g., 1x16 ion exchange resin).[5]

-

The desalted solution is neutralized to pH 6.0-7.0 with an appropriate ion exchange resin (e.g., 331-OH form).[5]

-

The neutralized solution is then passed through a decolorizing resin (e.g., 122-H form).[5]

d. Final Product Recovery:

-

The decolorized solution can be concentrated and the capreomycin sulfate precipitated or spray-dried.

III. HPLC Analysis of Viomycin

This method can be used for the qualitative and quantitative analysis of viomycin in purified samples.

-

Column: Macrosphere SCX 300A 7U[6]

-

Mobile Phase A: 20 mM Tris-HCl, pH 6.4[6]

-

Mobile Phase B: 20 mM Tris-HCl, 1 M sodium acetate, pH 6.4[6]

-

Gradient:

-

0-5 min: 100% A

-

5-20 min: Linear gradient to 100% B

-

20-25 min: 100% B[6]

-

-

Flow Rate: 1 mL/min[6]

-

Detection: UV at 268 nm[6]

IV. Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol describes the broth microdilution method for determining the antimycobacterial activity of tuberactinomycins.

a. Materials:

-

96-well microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

Mycobacterium tuberculosis H37Rv strain

-

This compound compound of interest

-

Sterile DMSO (for initial stock solution)

b. Procedure:

-

Prepare a stock solution of the this compound in sterile DMSO.

-

Perform serial two-fold dilutions of the antibiotic in Middlebrook 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate each well (except for a sterility control well) with 100 µL of the bacterial suspension.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Biosynthesis of Tuberactinomycins

The biosynthesis of tuberactinomycins is a complex process involving a non-ribosomal peptide synthetase (NRPS) machinery. The biosynthetic gene cluster for viomycin, spanning approximately 36.3 kb in Streptomyces vinaceus, has been extensively studied and contains 20 open reading frames (ORFs) that encode the enzymes responsible for the synthesis, regulation, and export of the antibiotic.[1][6]

The core structure of tuberactinomycins is a cyclic pentapeptide. The biosynthesis can be broadly divided into the following stages:

-

Assembly of the Pentapeptide Core: The NRPS enzymes VioA, VioI, VioF, and VioG assemble the pentapeptide core from precursor amino acids, including L-serine and non-proteinogenic amino acids like 2,3-diaminopropionate, L-capreomycidine, and β-ureidodehydroalanine.[1]

-

Cyclization: The linear pentapeptide is cyclized to form the characteristic ring structure.

-

Modifications: A series of post-cyclization modifications, including desaturation, carbamoylation, N-acylation, and hydroxylation, are carried out by various enzymes encoded within the gene cluster to produce the final active this compound molecules.[1][6]

Conclusion

The tuberactinomycins remain a vital component in the fight against multidrug-resistant tuberculosis. A thorough understanding of their discovery, the producing organisms, and the methods for their isolation and purification is essential for continued research and development in this area. This guide provides a foundational framework of technical information and detailed protocols to support scientists and researchers in their efforts to explore and exploit the therapeutic potential of this important class of antibiotics. Further optimization of fermentation and purification processes, guided by the principles outlined herein, will be crucial for improving the accessibility and affordability of these life-saving drugs.

References

- 1. This compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of tuberactinamine A by Streptomyces griseoverticillatus var. tuberacticus NRRL 3482 fed with (S)-2-aminoethyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 4. CN105506042A - Method for producing capreomycin by fermentation - Google Patents [patents.google.com]

- 5. CN105504023A - Capreomycin preparation method - Google Patents [patents.google.com]

- 6. Deciphering this compound Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structures of the Tuberactinomycin Family of Antibiotics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structures of the tuberactinomycin family of antibiotics, a critical class of cyclic peptide antibiotics effective against Mycobacterium tuberculosis. This document details their core structure, key chemical variations, physicochemical properties, and the experimental methodologies used for their structural elucidation. Furthermore, it outlines their mechanism of action through a detailed signaling pathway diagram.

Core Chemical Structure and Variations

The this compound family of antibiotics is characterized by a conserved cyclic pentapeptide core. Variations among the family members arise from different substitutions at four key positions (R1, R2, R3, and R4), leading to a range of biological activities and properties.[1] The generalized core structure and the specific substitutions for prominent members of the family are detailed below.

This compound Core Structure

The foundational scaffold of all this compound antibiotics is a cyclic pentapeptide. The specific amino acid residues and their connectivity within this ring are crucial for their interaction with the bacterial ribosome.

References

An In-depth Technical Guide to the Mechanism of Action of Tuberactinomycin on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin family of cyclic peptide antibiotics, which includes prominent members such as viomycin and capreomycin, represents a critical class of agents against bacterial infections, most notably in the treatment of multidrug-resistant tuberculosis.[1] Their potent bactericidal activity stems from their targeted inhibition of protein synthesis, a fundamental process for bacterial viability. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning the action of tuberactinomycins on the bacterial 70S ribosome. We delve into the specific binding interactions, the profound effects on the dynamics of ribosomal translocation, and the key structural determinants of their inhibitory function. Furthermore, this guide outlines detailed experimental protocols for studying these interactions and presents quantitative data to facilitate comparative analysis and future drug development endeavors.

Core Mechanism of Action: Inhibition of Translocation

Tuberactinomycins exert their bactericidal effect by arresting the elongation phase of protein synthesis.[1] Specifically, they are potent inhibitors of the translocation step, a complex and dynamic process that involves the movement of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome, catalyzed by Elongation Factor G (EF-G).[1][2]

The binding of a this compound molecule to the ribosome stabilizes the pre-translocation state, effectively locking the ribosome in a conformation that is non-permissive for the translocation of the peptidyl-tRNA from the A-site to the P-site.[3] This stalling of the ribosome prevents the progression of the nascent polypeptide chain, leading to a global shutdown of protein synthesis and ultimately, cell death.[1]

The this compound Binding Site: A Bridge Between Subunits

Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have precisely mapped the binding site of tuberactinomycins to a critical interface between the small (30S) and large (50S) ribosomal subunits.[1][4] This strategic location underscores their potent inhibitory activity. The binding pocket is formed by elements of both ribosomal RNA (rRNA) and ribosomal proteins:

-

16S rRNA: Helix 44 (h44) of the 16S rRNA, a central component of the decoding center in the 30S subunit, forms a primary interaction surface.

-

23S rRNA: Helix 69 (H69) of the 23S rRNA in the 50S subunit also contributes significantly to the binding site.

This binding at the intersubunit bridge (B2a) is crucial for the antibiotic's ability to interfere with the coordinated movements of the two subunits required for translocation.[3]

Molecular Interactions and Stabilization of the Pre-translocation State

The high-resolution structures of this compound-ribosome complexes reveal a network of hydrogen bonds and other interactions that anchor the drug molecule in its binding site. These interactions involve conserved nucleotides within h44 and H69. The presence of the antibiotic in this cleft has several key consequences:

-

Stabilization of A-site tRNA: Tuberactinomycins increase the affinity of the A-site tRNA, effectively holding it in place and preventing its movement to the P-site.[3]

-

Conformational Lock: The binding of the drug restricts the rotational movement of the 30S subunit relative to the 50S subunit, a critical motion for the translocation process.

-

Futile GTP Hydrolysis: The stalled pre-translocation state can lead to futile cycles of EF-G binding and GTP hydrolysis without productive translocation, further depleting the cell's energy resources.[5]

The following diagram illustrates the key steps in the this compound mechanism of action:

Quantitative Data on this compound Activity

The inhibitory potency of tuberactinomycins can be quantified through various biochemical assays. The following tables summarize key quantitative data for viomycin and capreomycin.

Table 1: In Vitro Translation Inhibition

| Antibiotic | Bacterial Species | IC50 (µM) | Reference |

| Viomycin | Mycobacterium smegmatis | ~2.5 | [6] |

| Capreomycin | Mycobacterium smegmatis | ~1.5 | [6] |

| Viomycin | Escherichia coli | >100 | [6] |

| Capreomycin | Escherichia coli | >100 | [6] |

Table 2: Kinetic Parameters of Viomycin Inhibition

| Parameter | Value | Description | Reference |

| Ribosome Stalling Time | ≥ 45 seconds | Minimum time the ribosome is stalled in the pre-translocation state after viomycin binding. This time increases with higher viomycin concentrations. | [5] |

| Futile GTP Hydrolysis | Occurs | EF-G can bind to the viomycin-stalled ribosome and hydrolyze GTP without productive translocation. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of tuberactinomycins.

Purification of Bacterial 70S Ribosomes

A high-purity preparation of active ribosomes is fundamental for in vitro studies. This protocol is adapted for E. coli.

Materials:

-

E. coli cell paste

-

Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

High Salt Wash Buffer: 20 mM Tris-HCl (pH 7.5), 1 M NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 6 mM β-mercaptoethanol

-

Sucrose Cushion: 1.1 M Sucrose in Lysis Buffer

-

Storage Buffer: 20 mM Tris-HCl (pH 7.5), 60 mM NH4Cl, 6 mM Mg(OAc)2, 6 mM β-mercaptoethanol

Procedure:

-

Resuspend E. coli cell paste in Lysis Buffer.

-

Lyse cells by sonication or French press.

-

Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.

-

Layer the supernatant onto a sucrose cushion.

-

Pellet the ribosomes by ultracentrifugation at 100,000 x g for 18 hours at 4°C.

-

Gently wash the ribosome pellet with Lysis Buffer.

-

Resuspend the pellet in High Salt Wash Buffer and incubate on ice for 1 hour to remove associated factors.

-

Pellet the ribosomes again by ultracentrifugation at 100,000 x g for 18 hours at 4°C.

-

Resuspend the final ribosome pellet in Storage Buffer.

-

Determine the ribosome concentration by measuring the absorbance at 260 nm (1 A260 unit = 23 pmol of 70S ribosomes).

-

Aliquot and store at -80°C.

In Vitro Transcription-Translation (IVTT) Inhibition Assay

This assay measures the inhibitory effect of tuberactinomycins on the overall process of protein synthesis.

Materials:

-

Purified 70S ribosomes

-

S150 extract (for translation factors)

-

DNA template (e.g., plasmid encoding firefly luciferase under a T7 promoter)

-

Amino acid mixture

-

T7 RNA polymerase

-

Energy mix (ATP, GTP, CTP, UTP, creatine phosphate, creatine kinase)

-

This compound stock solutions

-

Luciferase assay reagent

Procedure:

-

Assemble the IVTT reaction mixture containing ribosomes, S150 extract, DNA template, amino acids, T7 RNA polymerase, and the energy mix.

-

Add varying concentrations of the this compound antibiotic to the reaction mixtures.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions and measure the amount of synthesized luciferase by adding the luciferase assay reagent and measuring luminescence.

-

Plot the percentage of inhibition against the antibiotic concentration to determine the IC50 value.

The workflow for the IVTT assay is depicted below:

Nitrocellulose Filter Binding Assay for Kd Determination

This assay is used to determine the equilibrium dissociation constant (Kd) of the this compound-ribosome interaction.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound (e.g., [14C]-viomycin)

-

Binding Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM Mg(OAc)2

-

Wash Buffer: Same as Binding Buffer

-

Nitrocellulose filters (0.45 µm pore size)

-

Scintillation counter and fluid

Procedure:

-

Set up a series of binding reactions with a constant concentration of radiolabeled this compound and increasing concentrations of ribosomes in Binding Buffer.

-

Incubate the reactions at room temperature for 30 minutes to reach equilibrium.

-

Filter each reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter.

-

Wash the filters with cold Wash Buffer to remove unbound antibiotic.

-

Dry the filters and measure the amount of retained radioactivity using a scintillation counter.

-

Plot the amount of bound antibiotic against the ribosome concentration and fit the data to a binding isotherm to calculate the Kd.

Toeprinting Assay to Map the Ribosome Stall Site

The toeprinting assay, or primer extension inhibition assay, can precisely map the position of the stalled ribosome on the mRNA.

Materials:

-

Purified 70S ribosomes

-

mRNA template

-

Deacylated tRNA

-

This compound

-

Fluorescently labeled DNA primer complementary to a downstream region of the mRNA

-

Reverse transcriptase

-

dNTPs

-

Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

-

Anneal the fluorescently labeled primer to the mRNA template.

-

Form the 70S initiation complex by incubating the primed mRNA with ribosomes and initiator tRNA.

-

Add the this compound to the reaction to stall the ribosomes during elongation.

-

Initiate reverse transcription by adding reverse transcriptase and dNTPs. The reverse transcriptase will synthesize a cDNA copy of the mRNA until it encounters the stalled ribosome.

-

Terminate the reactions and denature the cDNA products.

-

Separate the cDNA products by denaturing PAGE.

-

The presence of a "toeprint" band, which is a truncated cDNA product, indicates the position of the stalled ribosome. The size of this fragment can be used to map the exact nucleotide at which stalling occurs.

The logical flow of the toeprinting assay is as follows:

Structural Biology Approaches: Cryo-EM and X-ray Crystallography

High-resolution structural information is paramount for understanding the precise molecular interactions between tuberactinomycins and the ribosome.

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a powerful technique for determining the structures of large and dynamic macromolecular complexes like the ribosome.

General Workflow:

-

Preparation of the Ribosome-Antibiotic Complex: Purified 70S ribosomes are incubated with a saturating concentration of the this compound antibiotic to ensure high occupancy of the binding site. It is often beneficial to form a stable complex with mRNA and tRNAs to mimic a specific state of the translation cycle (e.g., the pre-translocation state).

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, traps the ribosome complexes in a thin layer of amorphous ice, preserving their native structure.

-

Data Collection: The vitrified grids are imaged in a transmission electron microscope equipped with a direct electron detector. A large dataset of images, each containing thousands of individual ribosome particles in different orientations, is collected.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally extracted, aligned, and classified to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex.

-

Model Building and Refinement: An atomic model of the ribosome and the bound antibiotic is built into the cryo-EM density map and refined to produce the final structure.

X-ray Crystallography

X-ray crystallography has also been instrumental in providing high-resolution structures of this compound-ribosome complexes.

General Workflow:

-

Crystallization: The purified ribosome-antibiotic complex is subjected to extensive screening of crystallization conditions (e.g., different precipitants, pH, and temperature) to obtain well-ordered crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination: The diffraction data is processed to determine the electron density map of the ribosome-antibiotic complex.

-

Model Building and Refinement: An atomic model is built into the electron density map and refined to yield the final crystal structure.

Conclusion

The tuberactinomycins represent a clinically important class of antibiotics that function by targeting a highly conserved and essential process in bacteria: ribosomal translocation. Their mechanism of action, which involves binding to a critical intersubunit bridge and stabilizing the pre-translocation state, has been elucidated through a combination of biochemical, genetic, and structural studies. The detailed experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this fascinating class of antibiotics and to guide the development of novel anti-infective agents that can combat the growing threat of antibiotic resistance.

References

- 1. This compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 3. The structures of the anti-tuberculosis antibiotics viomycin and capreomycin bound to the 70S ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Basis for the Selectivity of Antituberculosis Compounds Capreomycin and Viomycin - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Genetic Blueprint: An In-depth Analysis of the Tuberactinomycin Biosynthesis Gene Cluster

A Technical Guide for Researchers and Drug Development Professionals

The tuberactinomycins, a family of potent non-ribosomal peptide antibiotics, represent a critical line of defense against multidrug-resistant tuberculosis. This guide provides a comprehensive technical overview of the genetic machinery responsible for their production, focusing on the biosynthesis gene clusters of two prominent members: viomycin and capreomycin. By dissecting the molecular logic encoded within these clusters, researchers can unlock new avenues for antibiotic engineering and the development of novel therapeutic agents.

The Tuberactinomycin Biosynthesis Gene Clusters: A Comparative Overview

The biosynthesis of tuberactinomycins is orchestrated by a dedicated set of genes clustered together on the chromosome of the producing microorganisms, primarily species of Streptomyces and Saccharothrix. These gene clusters harbor the instructions for the synthesis of precursor molecules, the assembly of the core peptide scaffold by non-ribosomal peptide synthetases (NRPSs), and a series of post-assembly modifications that yield the final bioactive compounds.

The Viomycin Biosynthesis Gene Cluster

The viomycin biosynthesis gene cluster from Streptomyces sp. strain ATCC 11861 spans approximately 36.3 kb and contains 20 open reading frames (ORFs)[1][2][3][4]. These genes, designated vio, encode a complete enzymatic toolkit for viomycin production, regulation, export, and self-resistance[1][2][3][4].

Table 1: Genes and Predicted Functions in the Viomycin Biosynthesis Cluster

| Gene | Proposed Function | Category |

| vioA | Non-ribosomal peptide synthetase (NRPS), Module 1 & 2 (activates L-Dap and L-Ser) | Peptide Core Assembly |

| vioB | O-phospho-L-serine:L-glutamate aminotransferase, L-2,3-diaminopropionate synthesis | Precursor Biosynthesis |

| vioC | Putative aminotransferase | Precursor Biosynthesis |

| vioD | L-arginine:glycine amidinotransferase, capreomycidine synthesis | Precursor Biosynthesis |

| vioE | Putative transcriptional regulator | Regulation |

| vioF | Non-ribosomal peptide synthetase (NRPS), Module 4 (activates β-ureidoalanine) | Peptide Core Assembly |

| vioG | Non-ribosomal peptide synthetase (NRPS), Module 5 (incorporates L-Cam) | Peptide Core Assembly |

| vioH | Putative ABC transporter (export) | Export |

| vioI | Non-ribosomal peptide synthetase (NRPS), Module 3 (lacks adenylation domain) | Peptide Core Assembly |

| vioJ | α,β-desaturase, modifies the peptide core | Post-assembly Modification |

| vioK | Pyridoxal phosphate (PLP)-dependent enzyme, L-2,3-diaminopropionate synthesis | Precursor Biosynthesis |

| vioL | Carbamoyltransferase, carbamoylation of the peptide core | Post-assembly Modification |

| vioM | Acyl-CoA ligase-like enzyme, involved in β-lysine attachment | Post-assembly Modification |

| vioN | MbtH-like protein, stabilizes adenylation domains | Peptide Core Assembly |

| vioO | Acyltransferase, involved in β-lysine attachment | Post-assembly Modification |

| vioP | β-lysine synthase | Precursor Biosynthesis |

| vioQ | Hydroxylase, hydroxylation of capreomycidine residue | Post-assembly Modification |

| vioR | Putative transcriptional regulator | Regulation |

| vioS | Putative ABC transporter (export) | Export |

| vioT | Putative transporter | Export |

| vph | Viomycin phosphotransferase, confers resistance | Self-resistance |

The Capreomycin Biosynthesis Gene Cluster

The capreomycin biosynthesis gene cluster, identified in Saccharothrix mutabilis subsp. capreolus, shows significant homology and synteny with the viomycin cluster[5][6]. Of the 33 ORFs identified in the capreomycin-producing strain, 19 are proposed to be directly involved in capreomycin biosynthesis[7].

Table 2: Homologous Genes in the Capreomycin Biosynthesis Cluster and Their Viomycin Counterparts

| Capreomycin Gene | Viomycin Homolog | Proposed Function | Category |

| cmnA | vioA | Non-ribosomal peptide synthetase (NRPS) | Peptide Core Assembly |

| cmnB | vioB | O-phospho-L-serine:L-glutamate aminotransferase | Precursor Biosynthesis |

| cmnC | vioC | Putative aminotransferase | Precursor Biosynthesis |

| cmnD | vioD | L-arginine:glycine amidinotransferase | Precursor Biosynthesis |

| cmnE | vioE | Putative transcriptional regulator | Regulation |

| cmnF | vioF | Non-ribosomal peptide synthetase (NRPS) | Peptide Core Assembly |

| cmnG | vioG | Non-ribosomal peptide synthetase (NRPS) | Peptide Core Assembly |

| cmnH | vioH | Putative ABC transporter (export) | Export |

| cmnI | vioI | Non-ribosomal peptide synthetase (NRPS) | Peptide Core Assembly |

| cmnJ | vioJ | α,β-desaturase | Post-assembly Modification |

| cmnK | vioK | PLP-dependent enzyme | Precursor Biosynthesis |

| cmnL | vioL | Carbamoyltransferase | Post-assembly Modification |

| cmnM | vioM | Acyl-CoA ligase-like enzyme | Post-assembly Modification |

| cmnN | vioN | MbtH-like protein | Peptide Core Assembly |

| cmnO | vioO | Acyltransferase | Post-assembly Modification |

| cmnP | vioP | β-lysine synthase | Precursor Biosynthesis |

| cph | vph | Capreomycin phosphotransferase | Self-resistance |

| cac | - | Putative capreomycin acetyltransferase | Self-resistance |

| cmnU | - | Proposed 16S rRNA methyltransferase | Self-resistance |

The Biosynthetic Pathway: A Step-by-Step Assembly

The biosynthesis of tuberactinomycins is a modular process involving the creation of non-proteinogenic amino acid precursors, their assembly into a cyclic pentapeptide core, and subsequent chemical modifications.

Caption: this compound biosynthesis pathway.

The assembly line begins with the synthesis of non-proteinogenic amino acids L-2,3-diaminopropionate (from L-serine), L-capreomycidine (from L-arginine), and β-lysine (from L-lysine) by dedicated enzymes encoded within the cluster.[2] These precursors, along with L-serine, are then incorporated by a multi-enzyme NRPS complex (VioA, VioI, VioF, VioG) to form a cyclic pentapeptide core.[7][8][9] This core undergoes a series of tailoring reactions, including desaturation (VioJ), carbamoylation (VioL), hydroxylation (VioQ), and acylation with β-lysine (VioM/VioO), to produce the mature this compound antibiotic.[7][9][10]

Experimental Protocols for Gene Cluster Analysis

Elucidating the function of genes within the this compound biosynthesis cluster relies on a combination of genetic and biochemical techniques.

Gene Inactivation and Complementation

This fundamental technique is used to confirm the involvement of a specific gene in the biosynthetic pathway.

Methodology:

-

Construct Design: An internal fragment of the target gene (e.g., vioA) is amplified by PCR and cloned into a suicide vector that cannot replicate in the host organism (e.g., pOJ260 for Streptomyces).[11] This vector typically carries an antibiotic resistance marker for selection.

-

Conjugation: The resulting plasmid is transferred from a donor strain (e.g., E. coli) to the this compound-producing strain via intergeneric conjugation.

-

Selection of Mutants: Since the vector cannot replicate, single-crossover homologous recombination events that integrate the plasmid into the host chromosome are selected for by plating on media containing the appropriate antibiotic. This integration disrupts the target gene.

-

Phenotypic Analysis: The mutant strain is cultivated under production conditions, and the fermentation broth is analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the abolition of this compound production.

-

Complementation: To confirm that the observed phenotype is due to the gene knockout, a functional copy of the gene is introduced back into the mutant on an integrative or replicative plasmid, which should restore antibiotic production.

Caption: Gene inactivation workflow.

Heterologous Expression

When the natural producer is genetically intractable, the entire biosynthesis gene cluster can be transferred to a well-characterized host strain for production and analysis.[5][6][12][13]

Methodology:

-

Cosmid Library Construction: A cosmid library of the producer's genomic DNA is created. Cosmids are vectors that can carry large DNA inserts.

-

Library Screening: The library is screened to identify cosmids containing the this compound gene cluster. This can be done using PCR with primers designed from a known gene within the cluster (e.g., a resistance gene like cph).[5]

-

Gene Cluster Transfer: The identified cosmid(s) containing the complete gene cluster are transferred into a suitable heterologous host, such as Streptomyces lividans 1326, via conjugation.[5][6][10][12][13]

-

Cultivation and Analysis: The heterologous host is grown in a suitable production medium, and the culture supernatant is analyzed by HPLC and MS to detect the production of tuberactinomycins.[14]

Caption: Heterologous expression workflow.

Future Directions and Applications

A thorough understanding of the this compound biosynthesis gene clusters provides a roadmap for the rational engineering of these pathways.[1][2][4] By manipulating the genes involved, it is possible to generate novel derivatives of tuberactinomycins with improved efficacy, reduced toxicity, or altered spectra of activity.[7][10] Techniques such as precursor-directed biosynthesis and combinatorial biosynthesis, guided by the genetic information, hold immense promise for expanding the chemical diversity of this important class of antibiotics.[1][2][4] The detailed analysis of these gene clusters is a critical step towards combating the growing threat of antibiotic resistance.

References

- 1. Deciphering this compound biosynthesis: isolation, sequencing, and annotation of the viomycin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deciphering this compound Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Viomycin - Wikipedia [en.wikipedia.org]

- 9. Frontiers | this compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 10. Investigations into Viomycin Biosynthesis Using Heterologous Production in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Identification of the Biosynthetic Gene Cluster and an Additional Gene for Resistance to the Antituberculosis Drug Capreomycin [agris.fao.org]

- 13. Identification of the Biosynthetic Gene Cluster and an Additional Gene for Resistance to the Antituberculosis Drug Capreomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Tuberactinomycin Derivatives: A Technical Guide to Their Antibacterial Spectrum and Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin family of cyclic peptide antibiotics, including prominent members like viomycin and capreomycin, represents a critical class of antimicrobial agents, particularly in the management of multidrug-resistant tuberculosis (MDR-TB).[1] This technical guide provides an in-depth analysis of this compound derivatives and their antibacterial spectrum. It details their mechanism of action, biosynthesis, and the structure-activity relationships that govern their efficacy. Furthermore, this document furnishes comprehensive experimental protocols for the synthesis and antimicrobial evaluation of these compounds, aiming to equip researchers and drug development professionals with the necessary knowledge to advance the discovery of novel, more potent this compound-based therapeutics.

Introduction

Tuberactinomycins are a family of cyclic peptide antibiotics produced by various soil-dwelling actinomycetes.[2] First discovered in the 1950s, these compounds have a long history of clinical use as second-line agents for treating infections caused by Mycobacterium tuberculosis.[2] The family includes several natural analogs such as viomycin, capreomycin, enviomycin (this compound N), and this compound O.[2] Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 70S ribosome.[3] The rise of antibiotic resistance necessitates the development of new derivatives with improved potency, expanded antibacterial spectrum, and reduced toxicity. This guide explores the landscape of this compound derivatives and their potential in combating bacterial infections.

Mechanism of Action: Ribosomal Inhibition

Tuberactinomycins exert their bactericidal or bacteriostatic effects by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. They bind at the interface of the small (30S) and large (50S) ribosomal subunits, a region critical for the translocation step of protein synthesis.[2] This binding event effectively stalls the ribosome, preventing the movement of tRNA and mRNA, which ultimately leads to the cessation of peptide chain elongation and bacterial cell death.

References

Tuberactinomycin Resistance in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tuberactinomycins, a class of cyclic peptide antibiotics including capreomycin and viomycin, have historically been crucial second-line agents in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2][3][4][5][6][7] However, the emergence of resistance to these drugs poses a significant threat to effective TB control. This technical guide provides an in-depth overview of the core mechanisms governing tuberactinomycin resistance in Mycobacterium tuberculosis. The primary drivers of resistance are target modifications, specifically mutations within the ribosomal RNA and the genes responsible for its post-transcriptional modification. Additionally, intrinsic resistance mechanisms, including the activation of transcriptional regulators, contribute to the reduced susceptibility of the bacillus. This document outlines the key genetic determinants, summarizes quantitative data on resistance levels, details relevant experimental methodologies, and provides visual representations of the underlying molecular pathways.

Core Resistance Mechanisms

The predominant mechanisms of this compound resistance in M. tuberculosis are centered around alterations in the drug's target, the bacterial ribosome.

Target Modification: The Ribosome

Tuberactinomycins bind to the 70S ribosome at the interface of the small (30S) and large (50S) subunits, specifically interacting with helix 44 (h44) of the 16S rRNA and helix 69 (H69) of the 23S rRNA.[1][8][9] This binding event inhibits the translocation step of protein synthesis, leading to bacterial cell death.[1][8][10] Resistance arises from genetic mutations that alter the structure of this binding site, thereby reducing drug affinity.

Mutations within the rrs gene, which encodes the 16S rRNA, are a major cause of high-level resistance to tuberactinomycins and often confer cross-resistance to aminoglycosides like kanamycin and amikacin.[1][11] The most frequently observed mutations are located in the h44 region of the 16S rRNA.[1][2]

-

A1401G Mutation: This is the most prevalent mutation associated with high-level resistance to capreomycin, kanamycin, and amikacin.[11][12][13][14][15] The A1401G substitution directly impacts the drug-binding pocket.

-

C1402T and G1484T Mutations: These mutations are also found in this compound-resistant isolates and are associated with specific cross-resistance patterns.[11]

-

Other rrs Mutations: Other mutations in the 1400 region of the rrs gene have been identified, although they are less common.[2][11]

The tlyA gene encodes a 2'-O-methyltransferase responsible for the methylation of nucleotides C1409 in the 16S rRNA and C1920 in the 23S rRNA (M. tuberculosis numbering: C1402 and C2158 respectively).[1][2] This methylation is crucial for optimal this compound binding.[1][2] Inactivation of TlyA through mutations leads to an unmethylated ribosome, resulting in resistance to capreomycin and viomycin.[16][17] A variety of mutations, including insertions and point mutations, have been identified in the tlyA gene of resistant clinical isolates.[16]

Intrinsic Resistance and the Role of whiB7

The transcriptional activator WhiB7 plays a key role in the intrinsic resistance of M. tuberculosis to a range of ribosome-targeting antibiotics, including tuberactinomycins.[18][19][20][21] The whiB7 gene is induced in response to antibiotic-induced ribosomal stress.[18][21] Upon activation, WhiB7 upregulates a regulon of genes that contribute to drug resistance, including those encoding:

-

Efflux pumps: Such as the tap efflux pump.[18]

-

Drug-modifying enzymes: For instance, the aminoglycoside acetyltransferase Eis.[18]

-

Ribosomal protection proteins. [18]

While not a direct target-modifying mechanism, the WhiB7-mediated stress response can contribute to reduced susceptibility to tuberactinomycins.

Enzymatic Modification and Efflux Pumps

While target modification is the primary mechanism, enzymatic inactivation of tuberactinomycins and their removal by efflux pumps are also recognized resistance strategies in bacteria.

-

Enzymatic Modification: The biosynthetic gene clusters of this compound-producing organisms encode resistance enzymes like viomycin phosphotransferase (vph) and capreomycin acetyltransferase (cac).[1] In M. tuberculosis, the enhanced intracellular survival protein (Eis) has been shown to acetylate and inactivate capreomycin.[22]

-

Efflux Pumps: Mycobacteria possess a large number of efflux pumps that contribute to intrinsic drug resistance by actively transporting drugs out of the cell.[17][23][24][25][26][27] While their specific contribution to high-level this compound resistance in clinical isolates is less defined than that of target mutations, they likely play a role in the basal level of tolerance.[24]

Quantitative Data on this compound Resistance

The level of resistance to tuberactinomycins is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize representative MIC data for M. tuberculosis strains with different resistance mutations.

| Genotype | Mutation | Capreomycin MIC (µg/mL) | Kanamycin MIC (µg/mL) | Amikacin MIC (µg/mL) | Reference |

| Wild-Type | - | ≤2.5 | ≤2.5 | ≤1.0 | [13] |

| Resistant | rrs A1401G | 8 - >40 | >80 | >64 | [13][15] |

| Resistant | tlyA mutations | 10 - 40 | Susceptible | Susceptible | [16] |

Table 1: MIC ranges for capreomycin and cross-resistance profiles associated with common resistance mutations in M. tuberculosis.

| Mutation in rrs | Associated Resistance Profile | Reference |

| A1401G | High-level resistance to Kanamycin, Amikacin, and variable resistance to Capreomycin | [11][12][13][15] |

| C1402T | Resistance to Capreomycin and Viomycin, low-level resistance to Kanamycin and Amikacin | [11] |

| G1484T | Low-level resistance to Kanamycin, Amikacin, Capreomycin, and Viomycin | [11] |

Table 2: Cross-resistance patterns associated with specific mutations in the rrs gene of M. tuberculosis.

Experimental Protocols

The characterization of this compound resistance mechanisms involves several key experimental procedures.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound antibiotic that inhibits the visible growth of M. tuberculosis.

Methodology:

-

Inoculum Preparation: A suspension of the M. tuberculosis strain to be tested is prepared in a suitable broth medium (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard (typically 0.5).

-

Drug Dilution Series: A series of twofold dilutions of the this compound antibiotic is prepared in microtiter plates or agar plates containing Middlebrook 7H10 or 7H11 agar.

-

Inoculation: The prepared bacterial suspension is inoculated into the wells of the microtiter plate or onto the surface of the agar plates.

-

Incubation: The plates are incubated at 37°C for a defined period (typically 7-21 days for M. tuberculosis).

-

Reading the MIC: The MIC is recorded as the lowest drug concentration that completely inhibits visible bacterial growth.

DNA Sequencing of Resistance-Associated Genes

Objective: To identify mutations in genes known to be associated with this compound resistance (rrs, tlyA).

Methodology:

-

Genomic DNA Extraction: Genomic DNA is extracted from a culture of the M. tuberculosis isolate.

-

PCR Amplification: The target gene (e.g., the 1400 region of rrs or the entire tlyA gene) is amplified using specific primers and Polymerase Chain Reaction (PCR).

-

PCR Product Purification: The amplified DNA fragment is purified to remove primers and other reaction components.

-

Sanger Sequencing: The purified PCR product is subjected to Sanger sequencing.

-

Sequence Analysis: The resulting DNA sequence is aligned with the wild-type reference sequence (e.g., from M. tuberculosis H37Rv) to identify any nucleotide substitutions, insertions, or deletions.

Generation and Analysis of Spontaneous Resistant Mutants

Objective: To select for and characterize spontaneous mutations that confer resistance to tuberactinomycins.

Methodology:

-

Bacterial Culture: A large population of a susceptible M. tuberculosis strain is grown in liquid culture.

-

Plating on Selective Media: A high density of the bacterial culture is plated onto agar medium containing a selective concentration of a this compound antibiotic (typically 2-4 times the MIC of the susceptible strain).

-

Incubation: The plates are incubated at 37°C until resistant colonies appear.

-

Isolation and Verification: Individual resistant colonies are isolated, re-streaked on selective media to confirm resistance, and their MICs are determined.

-

Genetic Characterization: The genetic basis of resistance is determined by sequencing the rrs and tlyA genes of the resistant mutants.

Visualization of Resistance Pathways

The following diagrams illustrate the key molecular pathways and experimental workflows related to this compound resistance in M. tuberculosis.

Caption: this compound action and primary resistance pathways.

Caption: The WhiB7-mediated intrinsic resistance pathway.

Caption: Workflow for characterizing this compound resistance.

Conclusion and Future Perspectives

Resistance to tuberactinomycins in Mycobacterium tuberculosis is primarily driven by specific mutations in the ribosomal RNA gene rrs and the rRNA methyltransferase gene tlyA. These mutations alter the drug's binding site, leading to reduced efficacy. The intrinsic resistance network, regulated by WhiB7, also contributes to the overall susceptibility profile. A thorough understanding of these mechanisms is essential for the development of rapid molecular diagnostics to guide appropriate patient treatment and for the design of novel antitubercular agents that can circumvent existing resistance pathways. Future research should focus on elucidating the role of less characterized mechanisms, such as efflux and enzymatic modification, in clinical resistance and exploring strategies to inhibit these resistance pathways to restore the activity of this important class of antibiotics.

References

- 1. Frontiers | this compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance [frontiersin.org]

- 2. This compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance | Semantic Scholar [semanticscholar.org]

- 5. (Open Access) this compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance (2022) | Zane T Laughlin | 4 Citations [scispace.com]

- 6. This compound antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance. — NextBio article [accounts.public.ce.basespace.illumina.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Basis for the Selectivity of Antituberculosis Compounds Capreomycin and Viomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutations in the rrs A1401G gene and phenotypic resistance to amikacin and capreomycin in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Disparities in capreomycin resistance levels associated with the rrs A1401G mutation in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of Genetic Mutations Associated with Mycobacterium tuberculosis Resistance to Amikacin, Kanamycin and Capreomycin: A Systematic Review | PLOS One [journals.plos.org]

- 15. journals.asm.org [journals.asm.org]

- 16. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. frontiersin.org [frontiersin.org]

- 18. Beyond antibiotic resistance: the whiB7 transcription factor coordinates an adaptive response to alanine starvation in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. Hierarchy and interconnected networks in the WhiB7 mediated transcriptional response to antibiotic stress in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Mycobacterial Transcriptional Regulator whiB7 Gene Links Redox Homeostasis and Intrinsic Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Efflux Pumps of Mycobacterium tuberculosis Play a Significant Role in Antituberculosis Activity of Potential Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. longdom.org [longdom.org]

- 25. Involvement of Efflux Pumps in the Resistance to Peptidoglycan Synthesis Inhibitors in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Role of the Mmr Efflux Pump in Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 27. E-Theses Online Service (EThOS) update [bl.uk]

Tuberactinomycin Ribosome Binding Site Characterization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin family of cyclic peptide antibiotics, including prominent members like viomycin and capreomycin, represents a critical class of drugs in the fight against multidrug-resistant tuberculosis. Their therapeutic efficacy stems from their ability to bind to the bacterial ribosome and inhibit protein synthesis. This guide provides a comprehensive technical overview of the this compound binding site on the 70S ribosome, detailing the molecular interactions, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data on binding affinities and resistance are presented, alongside detailed protocols for key experimental techniques. Visualizations of the inhibitory pathway and experimental workflows are provided to facilitate a deeper understanding of this important antibiotic-target interaction.

Introduction

Tuberactinomycins are a group of non-ribosomal peptides that exhibit potent bactericidal activity by targeting the bacterial translation machinery.[1] Their primary mechanism of action is the inhibition of the translocation step of protein synthesis, a crucial process for polypeptide chain elongation.[2] This guide delves into the intricate details of the this compound binding pocket on the bacterial ribosome, a key target for the development of new and improved antitubercular agents.

The this compound Binding Site: A Bridge Between Subunits

Structural studies using X-ray crystallography and cryo-electron microscopy (cryo-EM) have revealed that tuberactinomycins bind at the interface of the 30S and 50S ribosomal subunits.[3][4] This strategic location allows the antibiotic to interfere with the coordinated movements of the ribosomal subunits required for translocation.

The binding pocket is primarily formed by segments of ribosomal RNA (rRNA) from both subunits:

-

16S rRNA (30S subunit): Helix 44 (h44), a central component of the decoding center, forms a major part of the binding site.

-

23S rRNA (50S subunit): Helix 69 (H69) of the 23S rRNA also contributes significantly to the binding pocket.[3]

Together, h44 and H69 form an intersubunit bridge known as B2a, which is crucial for maintaining the correct architecture and function of the ribosome.[4]

Key nucleotide residues within this pocket that directly interact with tuberactinomycins include nucleotides in the A-site of the decoding center. The binding of tuberactinomycins stabilizes the flipped-out conformation of universally conserved nucleotides A1492 and A1493 of the 16S rRNA.[5] This conformation is typically adopted during the decoding of cognate tRNA, and its stabilization by the antibiotic interferes with the subsequent steps of the elongation cycle.[5]

The Role of TlyA-mediated Methylation

The binding affinity of tuberactinomycins to the ribosome is significantly enhanced by post-transcriptional modifications of the rRNA.[3] The methyltransferase TlyA plays a crucial role by catalyzing the 2'-O-methylation of two key nucleotides:

-

C1409 in 16S rRNA (helix 44)

-

C1920 in 23S rRNA (helix 69)

Loss-of-function mutations in the tlyA gene lead to increased resistance to capreomycin and viomycin, highlighting the importance of these methylations for optimal drug binding.[6]

Mechanism of Inhibition: Stalling the Translocation Process

Tuberactinomycins inhibit protein synthesis by blocking the translocation of tRNAs and mRNA on the ribosome.[2][5] This inhibition occurs after the peptidyl transfer reaction and before the movement of the peptidyl-tRNA from the A-site to the P-site.

The binding of this compound to the intersubunit bridge stabilizes the ribosome in a pre-translocation state.[5] Pre-steady-state kinetic studies have shown that viomycin can stall the ribosome in this state for a minimum of approximately 45 seconds, with the stalling time increasing at higher drug concentrations.[5][7] This prolonged pause in elongation effectively halts protein synthesis.

Furthermore, the affinity of viomycin for the ribosome is significantly increased when a tRNA is present in the A-site. The dissociation constant (Kd) for viomycin is estimated to be around 20 µM for a ribosome with an empty A-site, while it is less than 1 µM when the A-site is occupied.[7] This suggests that the antibiotic preferentially binds to ribosomes actively engaged in translation.

Quantitative Data

Binding Affinity and Kinetic Parameters

The interaction of tuberactinomycins with the ribosome has been characterized by various biophysical and biochemical methods. The following table summarizes key quantitative data.

| Antibiotic | Ribosomal State | Method | Parameter | Value | Reference(s) |

| Viomycin | 70S with empty A-site | Single-molecule FRET (estimated) | Kd | ~20 µM | [7] |

| Viomycin | 70S with occupied A-site | Pre-steady-state kinetics | Kd | < 1 µM | [7] |

| Viomycin | Pre-translocation complex | Pre-steady-state kinetics | Stalling Time | ≥ 45 s | [7][8] |

| Capreomycin | M. smegmatis in vitro translation | Luciferase reporter assay | IC50 | 2.46 ± 0.11 µM | |

| Viomycin | M. smegmatis in vitro translation | Luciferase reporter assay | IC50 | 3.72 ± 0.33 µM |

Resistance Mutations

Mutations in the rRNA genes (rrs for 16S and rrl for 23S) and the tlyA gene can confer resistance to tuberactinomycins. The table below lists some of the key resistance mutations and their associated minimum inhibitory concentrations (MICs).

| Gene | Mutation | Organism | Antibiotic | MIC (µg/mL) | Fold Increase (approx.) | Reference(s) |

| rrs (16S) | A1401G | M. tuberculosis | Capreomycin | 20 - >160 | 2 - >16 | [9][10] |

| rrs (16S) | C1402T | M. tuberculosis | Capreomycin | 160 | 16 | [9] |

| rrs (16S) | G1484T | M. tuberculosis | Capreomycin | 20 - 40 | 2 - 4 | [9] |

| tlyA | Various (frameshift, nonsense, missense) | M. tuberculosis | Capreomycin | 40 - 80 | 4 - 8 | [6][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound-ribosome interaction.

Ribosome Purification for Structural Studies (X-ray Crystallography and Cryo-EM)

A highly pure and active ribosome sample is a prerequisite for high-resolution structural studies. This protocol is adapted from methods used for the purification of bacterial 70S ribosomes.[2]

Materials:

-

Bacterial cell paste (e.g., Thermus thermophilus or Escherichia coli)

-

Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10.5 mM Mg(OAc)2, 0.5 mM EDTA, 4 mM β-mercaptoethanol)

-

Sucrose Cushion Buffer (Lysis Buffer containing 1.1 M sucrose)

-

Resuspension Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM NH4Cl, 10 mM Mg(OAc)2)

-

High-Salt Wash Buffer (Resuspension Buffer with 1 M NH4Cl)

-

Low-Salt Wash Buffer (Resuspension Buffer with 50 mM NH4Cl)

-

Sucrose Gradient Solutions (e.g., 10% and 40% sucrose in a low Mg2+ buffer for subunit separation, or a high Mg2+ buffer for 70S purification)

Procedure:

-

Cell Lysis: Resuspend cell paste in Lysis Buffer and lyse cells using a high-pressure homogenizer (e.g., French press) or sonication.

-

Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes to pellet cell debris.

-

Crude Ribosome Pelleting: Layer the supernatant onto a sucrose cushion and ultracentrifuge at 100,000 x g for 18-24 hours.

-

Ribosome Washing: Gently rinse the ribosome pellet with Resuspension Buffer. Resuspend the pellet and perform a high-salt wash by adding High-Salt Wash Buffer and incubating on ice. Pellet the ribosomes again by ultracentrifugation.

-

Sucrose Gradient Centrifugation: Resuspend the washed ribosome pellet in an appropriate buffer and layer onto a 10-40% sucrose gradient. Centrifuge at 100,000 x g for 12-16 hours.

-

Fractionation and Analysis: Fractionate the gradient while monitoring absorbance at 260 nm. Analyze fractions containing the 70S ribosome or individual subunits by SDS-PAGE and denaturing agarose gel electrophoresis.

-

Concentration and Storage: Pool the desired fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer. Determine the concentration by A260, and store at -80°C.

X-ray Crystallography of Ribosome-Antibiotic Complexes

This protocol provides a general framework for the crystallization of ribosome-tuberactinomycin complexes.[1]

Procedure:

-

Complex Formation: Mix purified 70S ribosomes (or subunits) with a molar excess of the this compound antibiotic. Incubate on ice for at least 1 hour.

-

Crystallization: Use the hanging-drop or sitting-drop vapor diffusion method. Mix the ribosome-antibiotic complex with a reservoir solution containing a precipitant (e.g., polyethylene glycol), salts, and a buffer.

-

Crystal Optimization: Screen a wide range of conditions (precipitant concentration, pH, temperature, additives) to obtain diffraction-quality crystals.

-

Cryo-protection and Data Collection: Transfer crystals to a cryo-protectant solution before flash-cooling in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the structure using molecular replacement with a known ribosome structure as a search model. Refine the model and build the antibiotic into the electron density map.

Cryo-Electron Microscopy of Ribosome-Antibiotic Complexes

Cryo-EM is a powerful technique for determining the structure of large, dynamic complexes like the ribosome.

Procedure:

-

Grid Preparation: Apply a small volume of the ribosome-antibiotic complex to a glow-discharged cryo-EM grid.

-

Vitrification: Blot the grid to create a thin film of the sample and rapidly plunge-freeze it in liquid ethane.

-

Data Acquisition: Collect a large dataset of images of the vitrified particles using a transmission electron microscope equipped with a direct electron detector.

-

Image Processing:

-

Motion Correction: Correct for beam-induced motion.

-

CTF Estimation: Determine and correct for the contrast transfer function of the microscope.

-

Particle Picking: Automatically select individual ribosome particles from the micrographs.

-

2D Classification: Classify particles into different views to remove junk particles.

-

3D Reconstruction: Generate an initial 3D model and refine it to high resolution.

-

3D Classification: Separate different conformational states of the ribosome.

-

-

Model Building and Refinement: Build an atomic model into the final cryo-EM density map and refine it.

Chemical Footprinting

Chemical footprinting is used to identify the binding site of a ligand on a nucleic acid by probing its solvent accessibility. Hydroxyl radical footprinting is a common method.[9][12]

Procedure:

-

Complex Formation: Incubate ribosomes with or without the this compound antibiotic.

-

Hydroxyl Radical Generation: Generate hydroxyl radicals in the solution, for example, using the Fenton reaction (Fe(II)-EDTA and H2O2) or synchrotron radiolysis.[12]

-

RNA Cleavage: The hydroxyl radicals will cleave the solvent-accessible regions of the rRNA backbone.

-

RNA Extraction and Primer Extension: Extract the rRNA and perform primer extension analysis using reverse transcriptase and a radiolabeled primer specific to a region downstream of the expected footprint.

-

Gel Electrophoresis and Analysis: Separate the primer extension products on a denaturing polyacrylamide gel. The regions protected from cleavage by the bound antibiotic will appear as "footprints" (gaps) in the cleavage pattern compared to the control without the antibiotic.

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[13]

Procedure:

-

Prepare a Coupled Transcription-Translation System: Use a commercially available kit or prepare cell extracts (e.g., E. coli S30 extract) containing all the necessary components for transcription and translation.

-

Set up Reactions: In a multi-well plate, set up reactions containing the cell-free system, a DNA template encoding a reporter protein (e.g., luciferase or GFP), and varying concentrations of the this compound antibiotic.

-

Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C).

-

Detection: Measure the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure the luminescence. For GFP, measure the fluorescence.

-

Data Analysis: Plot the reporter signal as a function of the antibiotic concentration and determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).

Conclusion

The this compound binding site at the ribosomal subunit interface represents a well-validated target for antibacterial drug development. A thorough understanding of the molecular interactions, the mechanism of inhibition, and the basis of resistance is crucial for the design of novel this compound derivatives with improved efficacy and the ability to overcome existing resistance mechanisms. The experimental approaches detailed in this guide provide a robust framework for the continued characterization of this important antibiotic-target interaction and for the discovery of next-generation antitubercular agents.

References

- 1. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Overview of Thermo Scientific 1-Step IVT Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Mutation of tlyA confers capreomycin resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular mechanism of viomycin inhibition of peptide elongation in bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Molecular Analysis of Cross-Resistance to Capreomycin, Kanamycin, Amikacin, and Viomycin in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Mutation of tlyA Confers Capreomycin Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tuberactinomycin's Blockade of Protein Synthesis: An In-Depth Technical Guide to the Inhibition of Translocation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tuberactinomycin class of antibiotics, encompassing compounds like viomycin and capreomycin, are potent inhibitors of bacterial protein synthesis.[1] Their primary mechanism of action involves the specific targeting of the ribosome, leading to a stall in the crucial translocation step of the elongation cycle.[2] This guide provides a detailed examination of the molecular interactions and functional consequences of this compound binding. It consolidates quantitative data on their inhibitory effects, outlines key experimental methodologies for their study, and presents visual diagrams of the involved pathways and experimental workflows to offer a comprehensive resource for researchers in microbiology, structural biology, and antibiotic drug development.

Mechanism of Action: Halting the Ribosomal Assembly Line

Tuberactinomycins exert their bactericidal effects by binding to the 70S ribosome at a critical interface between the small (30S) and large (50S) subunits.[2] This binding site involves helix 44 (h44) of the 16S rRNA in the 30S subunit and helix 69 (H69) of the 23S rRNA in the 50S subunit.[3] The binding of this compound stabilizes the ribosome in a pre-translocation state.[2]

During the elongation phase of protein synthesis, after the formation of a peptide bond, the ribosome must move one codon down the mRNA. This movement, known as translocation, is facilitated by the elongation factor G (EF-G) and the hydrolysis of GTP.[2] Tuberactinomycins physically obstruct this process. By binding to the ribosome, they lock the tRNA in the A-site, preventing its movement to the P-site.[3] This effectively freezes the ribosome, leading to a cessation of protein synthesis and ultimately, bacterial cell death.[2] Kinetic studies have shown that once bound, viomycin can stall a ribosome in this pre-translocation state for a minimum of approximately 45 seconds, with this duration increasing at higher concentrations of the antibiotic.[4]

Quantitative Analysis of this compound Inhibition

The potency of this compound antibiotics has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) for protein synthesis and the dissociation constant (Kd) for ribosome binding are key parameters for evaluating their efficacy.

| Antibiotic | Assay System | Parameter | Value (µM) | Reference |

| Capreomycin | M. tuberculosis in vitro translation | IC50 | 3.808 | [5] |

| Capreomycin | EF-G-dependent GTPase activity | IC50 | 14.31 | [5] |

| Viomycin | Ribosome binding (empty A site) | Kd | ~20 | [6] |

| Viomycin | Ribosome binding (occupied A site) | Kd | << 1 | [6] |

Key Experimental Protocols

The elucidation of the this compound mechanism of action has been made possible through a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Translation Inhibition Assay

This assay is fundamental for determining the IC50 of an antibiotic. It measures the extent to which a compound inhibits the synthesis of a reporter protein in a cell-free system.

Objective: To quantify the concentration-dependent inhibition of protein synthesis by a this compound antibiotic.

Materials:

-

PURExpress® In Vitro Protein Synthesis Kit (or equivalent E. coli S30 extract system)

-

Plasmid DNA encoding a reporter protein (e.g., firefly luciferase or green fluorescent protein)

-

This compound antibiotic (e.g., viomycin or capreomycin) stock solution

-

Luciferase assay reagent (if using luciferase reporter)

-

Nuclease-free water

-

Microplate reader (for fluorescence or luminescence)

Procedure:

-

Prepare a master mix of the in vitro translation components according to the manufacturer's instructions, excluding the plasmid DNA.

-

Prepare serial dilutions of the this compound antibiotic in nuclease-free water. The concentration range should span several orders of magnitude around the expected IC50.

-

Set up the reactions in a multi-well plate. To each well, add the in vitro translation master mix, the diluted antibiotic (or vehicle control), and finally the plasmid DNA to initiate the reaction.

-

Incubate the plate at 37°C for 2-4 hours to allow for protein synthesis.

-

Measure the reporter signal. If using a luciferase reporter, add the luciferase assay reagent and measure luminescence. If using a fluorescent protein, measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background signal (from a no-DNA control).

-

Normalize the signal from the antibiotic-treated wells to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the antibiotic concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.[7]

-

Ribosome Filter-Binding Assay

This assay is used to determine the binding affinity (Kd) of a radiolabeled antibiotic to the ribosome.

Objective: To quantify the binding of a this compound to the 70S ribosome.

Materials:

-

Purified 70S ribosomes

-

Radiolabeled this compound (e.g., [14C]-tuberactinomycin O)

-

Binding buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Nitrocellulose membranes (0.45 µm pore size)

-

Vacuum filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and varying concentrations of the radiolabeled this compound in binding buffer.

-

Incubate the mixtures at 37°C for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Filter the reactions through nitrocellulose membranes under a gentle vacuum. Ribosomes and ribosome-bound antibiotic will be retained on the filter, while the unbound antibiotic will pass through.

-

Wash the filters with ice-cold binding buffer to remove any non-specifically bound antibiotic.

-

Quantify the bound radioactivity by placing the filters in scintillation vials with scintillation fluid and counting in a scintillation counter.

-

Data Analysis: Plot the amount of bound antibiotic against the concentration of free antibiotic. The data can be fitted to a binding isotherm (e.g., Scatchard plot) to determine the dissociation constant (Kd).[8]

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Tuberactinomycin Complexes